molecular formula C5H6BrN3O B13878818 2-Bromo-6-methoxy-pyrimidin-4-ylamine

2-Bromo-6-methoxy-pyrimidin-4-ylamine

Cat. No.: B13878818
M. Wt: 204.02 g/mol
InChI Key: BOPJPJLVCGICEQ-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at position 2, a methoxy group at position 6, and an amino group at position 4 on the pyrimidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxypyrimidin-4-amine typically involves the bromination of 6-methoxypyrimidin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-bromo-6-methoxypyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxypyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amino group can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-6-methoxypyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxypyrimidin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxypyrimidine: Lacks the amino group at position 4.

    6-Methoxypyrimidin-4-amine: Lacks the bromine atom at position 2.

    2-Amino-6-methoxypyrimidine: Lacks the bromine atom at position 2 and has an amino group at position 2 instead.

Uniqueness

2-Bromo-6-methoxypyrimidin-4-amine is unique due to the presence of both the bromine atom and methoxy group on the pyrimidine ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

2-bromo-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C5H6BrN3O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

BOPJPJLVCGICEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)N)Br

Origin of Product

United States

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